molecular formula C9H9BrClNO B14065627 1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one

1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one

Cat. No.: B14065627
M. Wt: 262.53 g/mol
InChI Key: ZGHIHIGOJWUBQB-UHFFFAOYSA-N
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Description

1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one is an organic compound that features a bromine atom, an amino group, and a chlorine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one typically involves the reaction of 2-amino-3-bromobenzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic substitution mechanism.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromophenyl)ethan-1-ol
  • 1-(4-amino-2-hydroxyphenyl)ethan-1-one
  • (1R)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol

Uniqueness

1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(2-amino-3-bromophenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H9BrClNO/c1-5(11)9(13)6-3-2-4-7(10)8(6)12/h2-5H,12H2,1H3

InChI Key

ZGHIHIGOJWUBQB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)Br)N)Cl

Origin of Product

United States

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